molecular formula C11H17O2P B14500115 Ethyl benzyl(ethyl)phosphinate CAS No. 64199-24-2

Ethyl benzyl(ethyl)phosphinate

Cat. No.: B14500115
CAS No.: 64199-24-2
M. Wt: 212.22 g/mol
InChI Key: WCJHSNRQFMGQHZ-UHFFFAOYSA-N
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Description

Ethyl benzyl(ethyl)phosphinate is an organophosphorus compound that belongs to the class of phosphinates. Phosphinates are characterized by the presence of a phosphorus atom bonded to two alkyl or aryl groups and one oxygen atom. These compounds are of significant interest due to their diverse applications in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl benzyl(ethyl)phosphinate can be synthesized through various methods. One common approach involves the palladium-catalyzed arylation of ethyl benzyl­oxymethylphosphinate with aryl halides, followed by hydrogenolysis of the benzyl protecting group and hydrolysis of the ester function . Another method includes the deprotonation of H-phosphinate esters with lithium hexamethyldisilazide (LHMDS) at low temperatures, followed by alkylation with a wide range of electrophiles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of efficient catalysts and controlled reaction environments is crucial for the scalability of these processes.

Chemical Reactions Analysis

Types of Reactions: Ethyl benzyl(ethyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphinates to phosphines.

    Substitution: Substitution reactions involve the replacement of one group with another, often facilitated by catalysts.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phosphinates, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl benzyl(ethyl)phosphinate involves its interaction with molecular targets such as enzymes. Phosphinates can act as enzyme inhibitors by mimicking the transition state of the enzyme’s natural substrate, thereby blocking the enzyme’s activity . This interaction often involves the formation of a stable complex between the phosphinate and the enzyme’s active site.

Comparison with Similar Compounds

  • Ethyl phosphinate
  • Benzyl phosphinate
  • Diethyl phosphinate

Comparison: Ethyl benzyl(ethyl)phosphinate is unique due to the presence of both ethyl and benzyl groups, which can influence its reactivity and interaction with biological targets. Compared to simpler phosphinates like ethyl phosphinate, the additional benzyl group can enhance the compound’s lipophilicity and binding affinity to certain enzymes .

Properties

CAS No.

64199-24-2

Molecular Formula

C11H17O2P

Molecular Weight

212.22 g/mol

IUPAC Name

[ethoxy(ethyl)phosphoryl]methylbenzene

InChI

InChI=1S/C11H17O2P/c1-3-13-14(12,4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

WCJHSNRQFMGQHZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC)CC1=CC=CC=C1

Origin of Product

United States

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